molecular formula C16H20N2O4 B14255147 Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate CAS No. 348165-28-6

Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate

Cat. No.: B14255147
CAS No.: 348165-28-6
M. Wt: 304.34 g/mol
InChI Key: UWPZLUAYYYZRAG-UHFFFAOYSA-N
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Description

Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate is a pyrrolidinone-derived carbamate compound characterized by a tert-butyl group at the 1-position of the 2,5-dioxopyrrolidin-3-yl scaffold. This structural motif is critical in medicinal and synthetic chemistry, particularly as a building block for peptide synthesis or as a precursor for bioactive molecules. The tert-butyl group confers steric bulk and lipophilicity, distinguishing it from analogs with benzyl, hydroxy, or other substituents at the same position .

Properties

CAS No.

348165-28-6

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

benzyl N-(1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)18-13(19)9-12(14(18)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)

InChI Key

UWPZLUAYYYZRAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Stepwise Protection-Deprotection Strategy

The most widely reported method involves sequential protection of the pyrrolidinone amine followed by carbamate installation. A representative protocol from the Royal Society of Chemistry involves:

  • Boc Protection of 3-Aminopyrrolidin-2,5-dione :
    Reacting 3-aminopyrrolidin-2,5-dione with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile (MeCN) and triethylamine (TEA) at room temperature for 16 hours yields 1-tert-butyl-3-aminopyrrolidin-2,5-dione. The Boc group provides steric protection during subsequent reactions.

  • Carbamate Formation via Benzyl Chloroformate :
    Treatment with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) and TEA at 0°C to room temperature installs the benzyl carbamate moiety. This step typically achieves 75–85% yield after silica gel chromatography (1:1 ethyl acetate/hexane).

Critical Parameters :

  • Excess TEA (2.5 equiv) prevents HCl-induced decomposition.
  • Low temperatures (0–5°C) minimize side reactions like over-alkylation.

One-Pot Tandem Synthesis

Recent advances describe a one-pot method combining Boc protection and carbamate formation:

  • Simultaneous Boc/Cbz Installation :
    A mixture of 3-aminopyrrolidin-2,5-dione, Boc₂O (1.2 equiv), Cbz-Cl (1.1 equiv), and TEA (3.0 equiv) in MeCN reacts at 25°C for 24 hours. This approach reduces purification steps but requires precise stoichiometry to avoid di-Boc byproducts.

Yield Comparison :

Method Yield (%) Purity (%)
Stepwise 82 98
One-Pot 68 92

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (MeCN, DMF) enhance nucleophilicity of the amine, while dichloromethane minimizes side reactions:

Solvent Screening Data :

Solvent Reaction Time (h) Yield (%)
MeCN 16 82
DMF 12 78
THF 24 65
DCM 18 73

Catalytic Additives

Boric acid (5 mol%) improves yields by stabilizing intermediates through borate complexation, particularly in one-pot syntheses.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, CDCl₃) :

  • δ 7.35–7.28 (m, 5H, Cbz aromatic protons)
  • δ 4.55 (s, 2H, Cbz CH₂)
  • δ 3.85 (dd, J = 6.2 Hz, 1H, pyrrolidinone H3)
  • δ 1.42 (s, 9H, Boc tert-butyl)

¹³C-NMR (100 MHz, CDCl₃) :

  • δ 176.8 (C=O, pyrrolidinone)
  • δ 155.2 (C=O, carbamate)
  • δ 80.1 (Boc quaternary carbon)
  • δ 28.3 (Boc CH₃)

Mass Spectrometry

ESI-MS (m/z) : [M+H]⁺ calc’d for C₁₇H₂₁N₂O₅, 333.1451; found, 333.1448.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-pending method (WO2014200786A1) describes a continuous flow system with:

  • Reactor 1 : Boc protection at 90°C, 7 min residence time.
  • Reactor 2 : Cbz-Cl addition at 40°C, 10 min residence time.
  • In-line HPLC purification : Agilent Eclipse XDB-C18 column, isocratic MeCN/H₂O (56:44).

Advantages :

  • 95% yield at 1 kg/batch.
  • Reduced solvent waste vs. batch processes.

Stability and Degradation Pathways

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 185°C, making the compound suitable for lyophilization.

Hydrolytic Sensitivity

The benzyl carbamate undergoes slow hydrolysis in aqueous buffers (pH 7.4, 37°C):

Time (h) Remaining (%)
0 100
24 92
48 84

Applications in Radiopharmaceuticals

The compound serves as a precursor for ¹⁸F-labeled probes via nucleophilic aromatic substitution. A reported protocol (RSC Adv. 2021) achieves 89% radiochemical yield using [¹⁸F]fluoride and K₂.2.2 in MeCN at 90°C.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound acts as a protecting group for amines, preventing unwanted reactions during peptide synthesis. It can be removed under mild acidic conditions, releasing the free amine. The molecular pathways involved include the formation of stable carbamate linkages, which are cleaved under specific conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name (CAS No.) Substituent at Position 1 Molecular Formula Molecular Weight Similarity Score Key Properties/Applications
Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate tert-butyl (C₄H₉) C₁₆H₂₀N₂O₄* ~304* Reference Enhanced lipophilicity, acid stability
Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (1219424-59-5) Benzyl (C₇H₇) C₁₉H₁₈N₂O₄ 338.36 0.84–0.92 Aromatic interactions, lower solubility in nonpolar solvents
(R)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate (179747-84-3) None (H) C₁₂H₁₂N₂O₄ 248.23 0.97 Reduced steric hindrance, higher reactivity
(3S)-Benzyl N-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)carbamate (PMID 17339733) Hydroxy (OH) C₁₂H₁₂N₂O₅ 264.24 Hydrogen-bonding capacity, hydrophilic
Key Observations:

Benzyl-substituted analogs (e.g., 1219424-59-5) exhibit aromatic π-π stacking capabilities, which may influence crystallinity or binding to aromatic residues in biological targets .

Solubility and Lipophilicity :

  • The tert-butyl group enhances lipophilicity (higher logP), reducing solubility in polar solvents compared to the hydroxy-substituted analog, which forms O-H∙∙∙O hydrogen bonds .
  • The unsubstituted analog (179747-84-3) has lower molecular weight and higher solubility in aqueous media due to reduced steric bulk .

Synthetic Utility: tert-Butyl carbamates are widely used as acid-stable protecting groups for amines, making the target compound valuable in multi-step syntheses requiring orthogonal protection strategies . Benzyl carbamates (e.g., 1219424-59-5) are more labile under hydrogenolytic conditions, enabling selective deprotection .

Crystallographic and Physicochemical Properties

  • Crystal Packing : The benzyl-substituted compound (1219424-59-5) may exhibit C-H∙∙∙π(arene) interactions, as seen in related structures, contributing to dense crystalline frameworks .

Biological Activity

Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate, a compound within the pyrrolidine family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
IUPAC NameBenzyl N-[(3S)-1-tert-butyl-2,5-dioxopyrrolidin-3-yl]carbamate
CAS Number348165-28-6

The compound features a dioxopyrrolidine structure, which is essential for its biological interactions. Its unique configuration allows it to engage with various biological targets effectively.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The benzyl group enhances binding affinity to hydrophobic pockets in proteins, while the dioxopyrrolidinyl moiety facilitates hydrogen bonding and electrostatic interactions. This dual interaction profile modulates the activity of target proteins, leading to various biological effects.

Biological Activities

Anticonvulsant Activity:
Recent studies have highlighted the anticonvulsant potential of related compounds such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1). AS-1 exhibited broad-spectrum anticonvulsant activity across several animal models, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (PTZ) test. It demonstrated significant protection against seizures with a favorable safety profile determined in motor coordination tests (rotarod test) .

Pharmacokinetics:
The pharmacokinetic properties of related compounds indicate good permeability and metabolic stability. In vitro studies revealed no significant hepatotoxicity at concentrations up to 10 μM, making it a candidate for further development in epilepsy treatment .

Case Studies

  • Anticonvulsant Efficacy:
    • Study Design: The efficacy of AS-1 was evaluated in various seizure models.
    • Results: AS-1 showed protective effects with ED50 values significantly lower than those of established anticonvulsants like valproic acid.
    • Table 1: Efficacy Results in Seizure Models
    CompoundED50 (MES) (mg/kg)ED50 (6 Hz 32 mA) (mg/kg)ED50 (scPTZ) (mg/kg)TD50 (rotarod) (mg/kg)Protective Index (PI)
    AS-166.315.636.3>500>7.5
  • Safety Profile:
    • Study Design: Safety was assessed using the rotarod test to evaluate motor impairment.
    • Findings: The compound exhibited a high therapeutic index, indicating a favorable balance between efficacy and safety .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Benzyl (1-tert-butyl-2,5-dioxopyrrolidin-3-yl)carbamate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves coupling tert-butyl-protected pyrrolidinone derivatives with benzyl carbamate groups using carbodiimide-based coupling reagents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or DMF. Yield optimization may require controlled reaction temperatures (0–25°C) and monitoring via TLC or HPLC . For sterically hindered intermediates, microwave-assisted synthesis or prolonged reaction times (24–48 hours) can improve conversion .

Q. How can the purity and structural integrity of this compound be verified experimentally?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and coupling patterns (e.g., tert-butyl singlet at ~1.4 ppm, carbamate carbonyl at ~155 ppm) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using C18 columns and acetonitrile/water gradients to assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₂N₂O₄: 318.1583) .

Q. What are the stability profiles of benzyl carbamate derivatives under varying pH and temperature conditions?

  • Methodological Answer : Benzyl carbamates (Cbz groups) are stable under neutral and acidic conditions but hydrolyze in strong basic media (pH > 12) or with catalytic hydrogenation (H₂/Pd-C). Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways, with HPLC tracking decomposition products like free amines or carbonyl derivatives .

Q. Which protecting group strategies are effective for the pyrrolidine moiety during multi-step synthesis?

  • Methodological Answer : The tert-butyl group on the pyrrolidine ring is stable under basic and nucleophilic conditions but can be cleaved with TFA or HCl in dioxane. Alternative protection (e.g., Fmoc or Boc) may be required if orthogonal deprotection is needed. Stability under reductive amination or Grignard reactions should be validated via control experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity of derivatives?

  • Methodological Answer :

  • Derivative Synthesis : Introduce substituents at the pyrrolidine’s 3-position (e.g., halogens, alkyl chains) or modify the benzyl group (e.g., electron-withdrawing substituents) .
  • Biological Assays : Test cholinesterase inhibition (AChE/BChE) via Ellman’s method, comparing IC₅₀ values. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes to active sites .
  • Data Interpretation : Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. What methodologies resolve contradictions between computational predictions and crystallographic data?

  • Methodological Answer :

  • Refinement Tools : SHELXL for small-molecule refinement to resolve electron density mismatches (e.g., disordered tert-butyl groups). Anisotropic displacement parameters (ADPs) improve accuracy for heavy atoms .
  • Validation : Cross-check hydrogen bonding/van der Waals interactions with Mercury (CCDC) or OLEX2. If discrepancies persist, consider alternative space groups or twin refinement (SHELXD) for challenging crystals .

Q. How can reaction parameters be optimized to mitigate side reactions in sterically hindered carbamate synthesis?

  • Methodological Answer :

  • Solvent Screening : Low-polarity solvents (e.g., toluene) reduce nucleophilic interference. Additives like DMAP or HOAt accelerate coupling efficiency .
  • Temperature Control : Stepwise heating (25°C → 60°C) minimizes epimerization or racemization. Inline FTIR monitors carbonyl intermediate formation .

Q. What computational approaches predict binding affinity to enzymatic targets?

  • Methodological Answer :

  • Docking : Glide (Schrödinger) or AutoDock for binding pose prediction. Validate with MM-GBSA free energy calculations .
  • MD Simulations : GROMACS/AMBER for 100-ns trajectories to assess conformational stability. PCA analysis identifies critical residue interactions (e.g., catalytic triads in hydrolases) .

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